7-methoxy-3-({1-[(4-methylphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
Description
This compound belongs to the quinazolin-4-one class, characterized by a bicyclic structure comprising a benzene ring fused with a pyrimidinone moiety. The piperidin-4-ylmethyl group, modified with a 4-methylphenylbenzyl moiety at the nitrogen, introduces steric bulk and lipophilicity, which may improve membrane permeability or modulate pharmacokinetic properties.
Properties
IUPAC Name |
7-methoxy-3-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-17-3-5-18(6-4-17)14-25-11-9-19(10-12-25)15-26-16-24-22-13-20(28-2)7-8-21(22)23(26)27/h3-8,13,16,19H,9-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXXCORKXPZHNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Methoxy-3-({1-[(4-methylphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 394.5 g/mol |
| CAS Number | 2742064-68-0 |
The structure features a quinazolinone core with a methoxy group and a piperidine substituent, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The following sections summarize specific biological activities associated with this compound.
1. Antioxidant Activity
Preliminary studies suggest that derivatives of quinazolinones demonstrate significant antioxidant properties. For instance, compounds structurally related to this compound have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models .
2. Neuropharmacological Effects
The piperidine moiety in this compound is known for interactions with neurotransmitter systems. Research has indicated that similar compounds can act as dopamine transporter inhibitors, potentially leading to effects on mood and cognition . The ability to modulate neurotransmitter levels suggests potential applications in treating neurodegenerative diseases or mood disorders.
3. Anti-Tumor Activity
Some studies have highlighted the anti-cancer potential of quinazolinone derivatives. For example, structural analogs have been evaluated for their cytotoxicity against various cancer cell lines, showing promising results in inhibiting cell proliferation . The mechanism often involves the induction of apoptosis in cancer cells.
Case Studies
Several case studies illustrate the biological activity of compounds related to this compound:
- Neuroprotection in Animal Models : A study demonstrated that a related compound provided neuroprotection against oxidative stress-induced neuronal death in rat models. The proposed mechanism involved the upregulation of antioxidant enzymes .
- Anti-Cancer Screening : In vitro assays revealed that certain derivatives exhibited IC values in the low micromolar range against human cancer cell lines, indicating significant anti-tumor activity .
The biological activity of this compound can be attributed to several mechanisms:
- Dopamine Reuptake Inhibition : Similar compounds have been shown to inhibit dopamine reuptake, enhancing dopaminergic signaling which may be beneficial in treating conditions like depression or Parkinson's disease.
- Antioxidant Mechanisms : The presence of methoxy groups has been linked to increased electron donation capabilities, enhancing the compound's ability to neutralize free radicals.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to three structurally related derivatives (Table 1), with key differences in substituents and biological activity:
Key Observations
Substituent Impact on Activity :
- The 4-methylphenylbenzyl group in the target compound increases lipophilicity compared to the thiadiazole substituent in BB56170 and the unmodified piperidine in the dihydrochloride derivative . This may enhance blood-brain barrier penetration or target engagement in hydrophobic binding pockets.
- Compound 2b (isopropyl/hydroxy-substituted) shows moderate antimicrobial activity, suggesting that bulkier substituents (e.g., 4-methylphenylbenzyl) could further optimize efficacy .
Salt Forms and Stability :
- The dihydrochloride salt derivative () was discontinued, possibly due to instability or formulation challenges. Neutral analogs like the target compound may offer better shelf-life but require solubilizing agents for in vivo studies .
Antimicrobial Potential: Quinazolin-4-one derivatives with electron-donating groups (e.g., methoxy) and lipophilic side chains exhibit enhanced activity against Gram-positive bacteria and fungi . The target compound’s 7-methoxy and 4-methylphenyl groups align with these trends, though empirical validation is needed.
Research Findings and Data
Antimicrobial Activity of Quinazolin-4-one Derivatives
Data from El-Hashash and Rizk () highlight the role of substituents in antimicrobial efficacy (Table 2):
| Compound | E. coli (Gram-negative) | S. aureus (Gram-positive) | C. albicans (Fungal) | A. flavus (Fungal) |
|---|---|---|---|---|
| Compound 2b | Moderate (11–15 mm) | Moderate (11–15 mm) | Weak (7–10 mm) | Inactive |
| Compound 3 | Strong (>15 mm) | Strong (>15 mm) | Strong (>15 mm) | Inactive |
| Target Compound* | Inferred: Moderate | Inferred: Moderate | Inferred: Weak | Likely inactive |
*Inferred activity based on structural similarity to Compounds 2b and 3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
